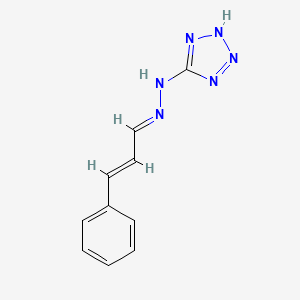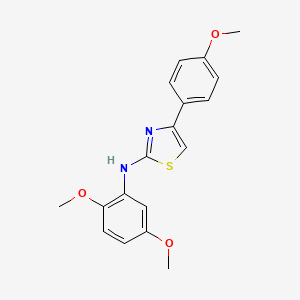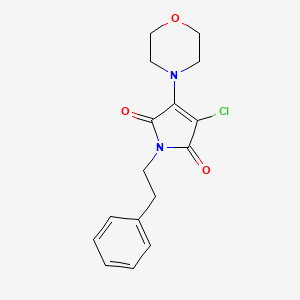
3-phenylacrylaldehyde 1H-tetrazol-5-ylhydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds similar to 3-phenylacrylaldehyde 1H-tetrazol-5-ylhydrazone often involves the reaction of tetrazole derivatives with aldehydes or hydrazines in the presence of a catalyst. For instance, a series of multi-heterocyclic compounds can be synthesized using the reaction with (E)-1-(4-(1H-tetrazol-1-yl)phenyl)-3-arylprop-2-en-1-one and hydrazine hydrate in the presence of a weak acidic catalyst like acetic acid (Dhevaraj, Gopalakrishnan, & Pazhamalai, 2019).
Molecular Structure Analysis
The molecular structure of these compounds is confirmed through various spectral studies. Theoretical calculations using methods like density functional theory (DFT) can provide insights into the optimized geometry, electronic properties, and hyperpolarizability of these molecules. Molecular electrostatic potential (MEP), thermodynamic properties, and the nature of transitions observed in the ultraviolet-visible spectrum can be evaluated to understand the molecular structure in detail (Dhevaraj, Gopalakrishnan, & Pazhamalai, 2019).
Chemical Reactions and Properties
These compounds often undergo various chemical reactions, contributing to their diverse chemical properties. The presence of the tetrazole ring can influence the reactivity, making these compounds suitable for further chemical modifications and applications in synthesis and drug design. The reaction mechanisms can vary depending on the substituents and the reaction conditions employed.
Physical Properties Analysis
The physical properties of 3-phenylacrylaldehyde 1H-tetrazol-5-ylhydrazone and related compounds, such as solubility, melting point, and crystalline structure, can be determined through experimental studies. These properties are crucial for determining the compound's suitability for various applications, including its use in pharmaceutical formulations.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity with other chemical entities, and stability under different conditions, are essential for understanding the compound's behavior in chemical reactions and biological systems. The presence of functional groups such as the tetrazole ring and hydrazone moiety significantly contributes to the compound's chemical properties and reactivity.
For more in-depth information on the synthesis, structure, and properties of compounds similar to 3-phenylacrylaldehyde 1H-tetrazol-5-ylhydrazone, the study by Dhevaraj, Gopalakrishnan, & Pazhamalai (2019) provides valuable insights (Dhevaraj, Gopalakrishnan, & Pazhamalai, 2019).
Scientific Research Applications
Antiallergic Activity
One area of research has involved the synthesis of compounds related to 3-phenylacrylaldehyde 1H-tetrazol-5-ylhydrazone for potential antiallergic applications. A study by Peet et al. (1986) describes the syntheses of 3-(1H-tetrazol-5-yl)-4(3H)-quinazolinone sodium salt monohydrate and related compounds. These compounds were found to be active in rat passive cutaneous anaphylaxis and passive peritoneal anaphylaxis tests, indicating their antiallergic activity. The study emphasizes the importance of an accessible electrophilic center and acidic functionality for antiallergic activity in these compounds (Peet et al., 1986).
Anticancer Activity
Another significant application is in the area of anticancer research. Kaplancıklı et al. (2014) synthesized a new class of tetrazole-hydrazone derivatives, including chloro-substituted phenyl moiety, to perform anticancer activity screening. These compounds showed significant anticancer activity against A549 and C6 tumor cell lines, with some compounds inducing apoptosis in C6 tumor cells. This highlights the potential of tetrazole-hydrazone derivatives as anticancer agents (Kaplancıklı et al., 2014).
Antibacterial Activity
Research by Dhevaraj et al. (2019) on the synthesis of multi-heterocyclic anti-bacterial drugs incorporating the tetrazole moiety reveals another application. The study reports the synthesis of 3-(4-(tetrazol-1-yl)phenyl)-5-phenyl-1H-pyrazoles and their antibacterial activities. These compounds were evaluated using MTT assay methods, showing promising antibacterial properties. The study also involved density functional theory calculations to explore the electronic properties of these compounds, providing insights into their antibacterial mechanism (Dhevaraj et al., 2019).
Chemical Synthesis and Mechanistic Studies
Beyond biological activities, research has also focused on the chemical synthesis and mechanistic studies of compounds related to 3-phenylacrylaldehyde 1H-tetrazol-5-ylhydrazone. For instance, studies on the Fischer indole synthesis and rearrangements of cyclic hydrazones contribute to the understanding of reaction mechanisms and provide methodologies for synthesizing novel compounds with potential applications in various fields (Benincori et al., 1991).
properties
IUPAC Name |
N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-2H-tetrazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N6/c1-2-5-9(6-3-1)7-4-8-11-12-10-13-15-16-14-10/h1-8H,(H2,12,13,14,15,16)/b7-4+,11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWXSGSAMQGELO-VCABWLAWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NNC2=NNN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=N/NC2=NNN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{(2E)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinyl}-1H-tetrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R*,4R*)-1-{[4-(dimethylamino)phenyl]acetyl}-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5559636.png)
![2-{3-[(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)carbonyl]piperidin-1-yl}acetamide](/img/structure/B5559650.png)
![(3R*,4S*)-4-cyclopropyl-1-{[2-methyl-5-(3-methyl-1H-pyrazol-5-yl)-3-thienyl]sulfonyl}pyrrolidin-3-amine](/img/structure/B5559668.png)


![N-{[(4-chlorophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5559691.png)
![(3S*,4R*)-4-(2,3-dimethoxyphenyl)-1-[6-(dimethylamino)pyrimidin-4-yl]pyrrolidine-3-carboxylic acid](/img/structure/B5559702.png)
![2-benzyl-N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5559703.png)
![N-{rel-(3R,4S)-4-isopropyl-1-[2-(methylsulfonyl)ethyl]-3-pyrrolidinyl}-2-methoxyacetamide hydrochloride](/img/structure/B5559706.png)
![5,5-dimethyl-3-(2-methyl-2-propen-1-yl)-2-thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-one](/img/structure/B5559732.png)

![5-hydroxy-2-[(3-phenylpropanoyl)amino]benzoic acid](/img/structure/B5559744.png)

